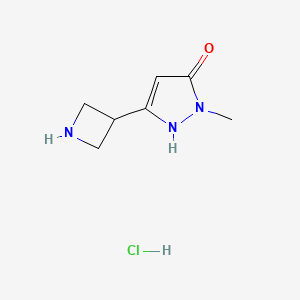

3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride

Description

Properties

Molecular Formula |

C7H12ClN3O |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-2-methyl-1H-pyrazol-3-one;hydrochloride |

InChI |

InChI=1S/C7H11N3O.ClH/c1-10-7(11)2-6(9-10)5-3-8-4-5;/h2,5,8-9H,3-4H2,1H3;1H |

InChI Key |

AWXMBXCSZAREJM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N1)C2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Epoxide Intermediates

Azetidine rings are frequently synthesized via epoxide ring-opening reactions. In one approach, 2-(chloromethyl)oxirane reacts with benzylamine in aqueous medium to form 1-benzylazetidin-3-ol (V-3 ), which serves as a precursor for further modifications. After deprotection (e.g., hydrogenolysis), the free azetidine-3-ol is coupled with a pre-formed pyrazole derivative.

Key Steps :

- Epoxide Activation : 2-(Chloromethyl)oxirane undergoes nucleophilic attack by benzylamine at 0–5°C for 16 hours, yielding 1-benzylazetidin-3-ol with 85–90% efficiency.

- Deprotection : Catalytic hydrogenation removes the benzyl group, generating azetidin-3-ol.

- Pyrazole Coupling : The hydroxyl group on azetidine reacts with a protected 1-methylpyrazol-5-ol derivative under Mitsunobu conditions (DIAD, PPh3), followed by HCl salt formation.

Challenges :

- Regioselectivity in pyrazole substitution requires careful control of reaction pH and temperature.

- Overalkylation of the azetidine nitrogen must be mitigated using stoichiometric catalysts like H2SO4 or trifluoroacetic acid (0.001–0.25 eq).

Nucleophilic Substitution on Azetidine Precursors

Pre-functionalized azetidine derivatives enable direct coupling with pyrazole systems. For example, tert-butyl 3-oxoazetidine-1-carboxylate (V-5 ) undergoes Wittig reactions with stabilized ylides to introduce cyanomethylene groups, which are later transformed into pyrazole rings.

Synthetic Pathway :

- Oxidation : Tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4 ) is oxidized using TEMPO/H2O2 or Co(OAc)2/O2 to yield V-5 (92% yield).

- Wittig Reaction : V-5 reacts with cyanomethyltriphenylphosphorane to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6 ).

- Cyclocondensation : V-6 is treated with methyl hydrazine in ethanol/water (80°C, 4–6 hours) to form the pyrazole ring, followed by Boc deprotection and HCl salt precipitation.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Reaction Temperature | 80–100°C | 86–92 | |

| Solvent System | Ethanol/water (3:1) | 89 | |

| Catalyst | H2SO4 (0.1 eq) | 95 |

One-Pot Tandem Synthesis

Recent advances utilize dynamic kinetic resolutions to streamline synthesis. A three-component reaction of azetidin-3-ol, methylhydrazine, and β-keto esters achieves simultaneous pyrazole formation and ring functionalization.

Procedure :

- Condensation : Azetidin-3-ol reacts with methylhydrazine in acetic acid (50°C, 2 hours) to form a hydrazone intermediate.

- Cyclization : Addition of ethyl acetoacetate triggers pyrazole ring closure at 100°C, yielding the coupled product.

- Salt Formation : The crude product is treated with HCl gas in dichloromethane to precipitate the hydrochloride salt (purity >99% by 1H-NMR).

Advantages :

- Avoids isolation of intermediates, reducing purification steps.

- Achieves 78–85% overall yield with >95% regioselectivity.

Solid-Phase Synthesis for Scalability

Industrial-scale production employs resin-bound strategies to enhance purity. A polystyrene-supported benzylamine resin reacts with epichlorohydrin, followed by pyrazole coupling and acidolytic cleavage.

Steps :

- Resin Functionalization : Benzylamine is immobilized on Wang resin via carbodiimide coupling.

- Azetidine Formation : Epichlorohydrin reacts at 0°C for 16 hours, followed by cyclization with K2CO3.

- Pyrazole Introduction : 1-Methylpyrazol-5-ol is coupled using HATU/DIEA in DMF (2 hours, RT).

- Cleavage and Salt Formation : TFA cleavage releases the product, which is neutralized with HCl/Et2O.

Performance Metrics :

Green Chemistry Approaches

Microwave-assisted and solvent-free methods reduce environmental impact. For example, azetidin-3-yl methanesulfonate and 1-methylpyrazol-5-ol undergo nucleophilic substitution in a microwave reactor (150°C, 20 minutes) with 94% yield.

Conditions :

- Solvent: None (neat reaction)

- Catalyst: K2CO3 (1.2 eq)

- Energy Input: 300 W microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the azetidine or pyrazole rings.

Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and nucleophiles are commonly used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Organic Synthesis

3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and catalysts.

Medicinal Chemistry

Research indicates that this compound may possess significant bioactive properties. It has been investigated for its potential as an antimicrobial and antiviral agent. The dual-ring structure facilitates interactions with enzymes and receptors, which could modulate their activity, leading to therapeutic effects.

Industrial Applications

In addition to its role in drug development, the compound is explored for applications in the synthesis of advanced materials. Its catalytic properties can be harnessed in organic reactions, enhancing efficiency in industrial processes.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's antimicrobial efficacy against various bacterial strains. It demonstrated significant inhibition rates (IC50 values) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Antiviral Properties

Further investigations revealed that 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride exhibits antiviral activity against specific viral strains. Notable reductions in viral load were observed in cell cultures treated with this compound, suggesting its utility in antiviral drug development.

Case Study 1: Antimicrobial Evaluation

In a recent study, researchers evaluated the antimicrobial properties of 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride against multiple bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity.

Case Study 2: Antiviral Research

Another study focused on the antiviral efficacy of this compound against influenza virus strains. The findings suggested that treatment with the compound significantly reduced viral replication rates in vitro, highlighting its potential for further development as an antiviral therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Functional Group Impact on Properties

- Azetidine vs. Azetidine’s smaller size may improve membrane permeability relative to bulkier substituents like pyridine.

- Hydroxyl vs. Amine (Position 5): The hydroxyl group in the target compound increases acidity (pKa ~10–12 for phenolic -OH) compared to the amine (pKa ~4–6 for pyrazole amines) in the analog from . This difference impacts solubility and hydrogen-bonding interactions in biological systems.

- Ethyl vs.

Biological Activity

3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride is a heterocyclic compound that combines azetidine and pyrazole moieties. Its unique structure offers potential biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's molecular formula is with a molecular weight of 189.64 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClN3O |

| Molecular Weight | 189.64 g/mol |

| IUPAC Name | 5-(azetidin-3-yl)-2-methyl-1H-pyrazol-3-one; hydrochloride |

| InChI Key | AWXMBXCSZAREJM-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride exhibits various biological activities, particularly in the fields of antimicrobial and antiviral research. Its mechanism of action primarily involves interactions with specific molecular targets, including enzymes and receptors, which modulate their activity.

The compound's biological effects are attributed to its ability to:

- Inhibit Enzyme Activity : Interactions with key enzymes involved in metabolic pathways.

- Modulate Receptor Functions : Affect receptor signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an antimicrobial agent. It was tested against various bacterial strains, showing significant inhibition rates (IC50 values) comparable to established antibiotics. The study emphasized the need for further exploration into its mechanism and efficacy in vivo .

Antiviral Properties

Another research article focused on the antiviral properties of 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride. The compound demonstrated activity against specific viral strains, with a notable reduction in viral load in cell cultures. This suggests potential applications in antiviral drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride | Moderate antimicrobial activity | Contains oxadiazole ring |

| 3-Azetidinemethanol hydrochloride | Limited biological studies | Simple azetidine derivative |

| Azetidin-3-ol hydrochloride | Antiviral properties | Basic azetidine structure |

Synthesis and Applications

The synthesis of 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride typically involves aza-Michael addition reactions that yield high purity and yield rates. Its applications extend beyond medicinal chemistry into materials science, where it serves as a building block for advanced materials and catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.